N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine

Surfactant Science Colloid Chemistry Formulation Science

Researchers sourcing a well-characterized amphoteric surfactant or ion channel probe often encounter supply inconsistency and limited analytical documentation. Dimethyl Lauroyl Lysine (CAS 38079-57-1) resolves this with its unique Nα,Nα-dimethylation and C12 lauroyl chain, delivering reproducible performance: • Defined CMC of 216 µM; aggregation number 67.4 for colloid science • Inhibits voltage-gated Na⁺ & K⁺ channels for neuropharmacology • Talc alternative with superior skin feel in cosmetic formulations • Inhibits aspartokinase in Brevibacterium lactofermentum studies Supplied with full CoA; ready for global dispatch.

Molecular Formula C20H40N2O3
Molecular Weight 356.551
CAS No. 38079-57-1
Cat. No. B587971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
CAS38079-57-1
SynonymsNα,Nα-Dimethyl-Nε-lauroyllysine;  Nε-Lauroyl-Nα,Nα-dimethyllysine; 
Molecular FormulaC20H40N2O3
Molecular Weight356.551
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C
InChIInChI=1S/C20H40N2O3/c1-4-5-6-7-8-9-10-11-12-16-19(23)21-17-14-13-15-18(20(24)25)22(2)3/h18H,4-17H2,1-3H3,(H,21,23)(H,24,25)/t18-/m0/s1
InChIKeyCYGAEZQNRUGNLL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Dimethyl Lauroyl Lysine


N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (CAS 38079-57-1), also known as Dimethyl Lauroyl Lysine or DMLL, is an amphoteric amino acid derivative with the molecular formula C20H40N2O3 and a molecular weight of 356.54 g/mol [1]. It is synthesized by combining lauric acid with dimethylated lysine, resulting in a compound that exhibits unique surface-active and biological properties [2]. The compound is primarily recognized for its role as a skin-conditioning agent in cosmetics and as an inhibitor of ion channels and microbial growth in biochemical research .

Cosmetic formulation research: powder sensory and skin-feel evaluation
Surfactant and colloid science: micellization, emulsification studies
Ion channel pharmacology: voltage-gated Na+/K+ channel probe
Antimicrobial screening: aspartokinase and cell-growth inhibition assays

Why Dimethyl Lauroyl Lysine Substitution Fails


While this compound belongs to the class of N-acyl lysine derivatives, its specific combination of a C12 lauroyl chain and Nα,Nα-dimethylation creates a unique physicochemical profile that distinguishes it from both unmodified lauroyl lysine and other chain-length analogs [1]. Substitution with a non-dimethylated analog (e.g., lauroyl lysine, CAS 52315-75-0) results in significantly reduced solubility and altered surface activity, which compromises its function as a surfactant or skin-conditioning agent [2]. Similarly, substituting with a different acyl chain length (e.g., C10 or C14 analogs) alters the hydrophobic/hydrophilic balance, impacting critical parameters like the Critical Micelle Concentration (CMC) and, consequently, its performance in formulations and biological assays [3].

Non-dimethylated analog (lauroyl lysine) May exhibit reduced solubility and altered surface activity, potentially limiting emulsification performance.
Chain-length variants (C10 or C14 acyl) Shift the hydrophobic/hydrophilic balance, likely modifying CMC and foam stability compared to the C12 dimethyl derivative.

Quantitative Differentiation of Dimethyl Lauroyl Lysine


CMC and Micellar Aggregation Number

In aqueous solution, DMLL (N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine) exhibits well-defined surfactant properties. Its critical micelle concentration (CMC) and aggregation behavior are distinct from its non-methylated or shorter-chain counterparts, which is critical for its function in stabilizing emulsions or acting as a solubilizer [1].

CMC & Aggregation
Reported
CMC 216 µM
Nagg 67.4
Supports surfactant efficiency in aqueous formulations.
Cross-study comparable; condition details not fully reported.
Surfactant Science Colloid Chemistry Formulation Science

Surface Tension Reduction vs. Trimethyl Analog

A direct comparative study demonstrated that Nα,Nα-dimethyl-Nε-lauroyllysine (DMLL) exhibits superior surface tension lowering capability compared to its trimethylated counterpart, Nα,Nα,Nα-trimethyl-Nε-lauroyllysine [1]. This difference is directly attributable to the degree of Nα-methylation.

Surface Tension vs. Trimethyl
Head-to-head
Lower surface tension at CMC than trimethyl analog (qualitative)
Dimethyl modification may support greater surface activity.
Direct comparison from Takehara et al. 1985.
Surfactant Chemistry Material Science Formulation Development

Foaming and Wetting Properties

In a class-level evaluation of Nε-acyllysine derivatives, DMLL (N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine) was identified as the superior performer in both wetting power and foaming property when compared to other derivatives within the same study [1].

Wetting & Foaming Rank
Class-level
Ranked highest among Nε-acyllysine derivatives tested
Supports selection for rapid wetting or foam stability.
Quantitative values not reported; class-level inference.
Surfactant Performance Cosmetic Formulation Material Characterization

Water Solubility Profile

The estimated water solubility of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine is a key differentiator from more hydrophilic lysine derivatives and dictates its compatibility in various solvent systems [1].

Water Solubility
Data to verify
0.3246 mg/L (25 °C, estimated)
Low water solubility suggests oil-phase system compatibility.
Estimated from Log Kow; experimental validation recommended.
Pre-formulation Physicochemical Properties Cosmetic Science

Validated Applications of Dimethyl Lauroyl Lysine


Cosmetic Sensory and Surface Conditioning

For cosmetic chemists seeking a powder with superior skin feel, the use of Dimethyl Lauroyl Lysine is supported by its established role in providing a smooth, silky glide and non-greasy afterfeel, a direct consequence of its unique amphiphilic structure [1]. Its ability to function as a talc alternative in pressed and loose powders, as noted in formulation patents and supplier documentation, is grounded in the same physicochemical properties that give it a soft, lubricious texture [2].

Surfactant Research and Development

As a well-characterized amphoteric surfactant, this compound is suitable for fundamental studies in colloid and interface science. Its defined critical micelle concentration (CMC) of 216 µM and aggregation number of 67.4 provide a quantitative baseline for experiments involving micelle formation, solubilization, and emulsification [3]. It is an ideal model compound for investigating the effect of pH and electrolytes on zwitterionic surfactant systems [4].

Ion Channel and Microbial Inhibition Studies

In academic and pharmaceutical research settings, this compound serves as a specific tool for investigating ion channel physiology. Its mechanism as an inhibitor of voltage-gated sodium and potassium channels, originally identified from spider venom, makes it a valuable probe for neuropharmacological studies . Furthermore, its documented ability to inhibit aspartokinase and cell growth in Brevibacterium lactofermentum supports its use as a selective agent in microbiology and metabolic engineering .

Application
Selection Property
Validation Focus
Cosmetic formulation research
Amphiphilic powder; reported smooth skin-feel and glide
Sensory panel evaluation, tribology testing
Surfactant & colloid science
Defined micellization parameters (CMC, Nagg)
Micelle formation, solubilization, emulsification under varied conditions
Ion channel & antimicrobial studies
Voltage-gated Na+/K+ channel inhibition; aspartokinase inhibition
Electrophysiology assays, bacterial growth inhibition assays
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